molecular formula C27H23N3 B12603763 Pyridine, 3,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- CAS No. 874906-91-9

Pyridine, 3,5-bis(phenyl-1H-pyrrol-2-ylmethyl)-

Cat. No.: B12603763
CAS No.: 874906-91-9
M. Wt: 389.5 g/mol
InChI Key: QUYWISLZIZBFJZ-UHFFFAOYSA-N
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Description

Pyridine, 3,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. This compound features a pyridine ring substituted at the 3 and 5 positions with phenyl-1H-pyrrol-2-ylmethyl groups. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 3,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- can be achieved through various synthetic routes. One common method involves the condensation of pyridine-3,5-dicarboxaldehyde with phenyl-1H-pyrrole-2-carbaldehyde in the presence of a suitable base, such as sodium hydride, under an inert atmosphere. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 3,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

Pyridine, 3,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Pyridine, 3,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a pyridine ring fused with a pyrazole ring and exhibit similar biological activities.

    1H-Pyrrolo[2,3-b]pyridines: These derivatives have a pyridine ring fused with a pyrrole ring and are known for their potent inhibitory activity against fibroblast growth factor receptors.

Uniqueness

Pyridine, 3,5-bis(phenyl-1H-pyrrol-2-ylmethyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with different molecular targets and exhibit a diverse range of biological activities compared to other similar compounds.

Properties

CAS No.

874906-91-9

Molecular Formula

C27H23N3

Molecular Weight

389.5 g/mol

IUPAC Name

3,5-bis[phenyl(1H-pyrrol-2-yl)methyl]pyridine

InChI

InChI=1S/C27H23N3/c1-3-9-20(10-4-1)26(24-13-7-15-29-24)22-17-23(19-28-18-22)27(25-14-8-16-30-25)21-11-5-2-6-12-21/h1-19,26-27,29-30H

InChI Key

QUYWISLZIZBFJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC(=CN=C3)C(C4=CC=CC=C4)C5=CC=CN5

Origin of Product

United States

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